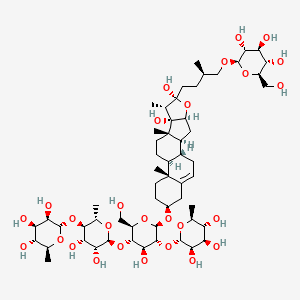

SaponinTh

Description

Structure

2D Structure

Properties

CAS No. |

1187933-60-3 |

|---|---|

Molecular Formula |

C57H94O27 |

Molecular Weight |

1211.3 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3S,4S,5R,6R)-6-[[(1R,2S,4S,6R,7S,8S,9S,12S,13R,16S)-6,8-dihydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C57H94O27/c1-21(20-74-49-41(67)39(65)36(62)31(18-58)79-49)10-15-56(72)25(5)57(73)33(84-56)17-30-28-9-8-26-16-27(11-13-54(26,6)29(28)12-14-55(30,57)7)78-53-48(83-51-43(69)38(64)35(61)23(3)76-51)45(71)47(32(19-59)80-53)82-52-44(70)40(66)46(24(4)77-52)81-50-42(68)37(63)34(60)22(2)75-50/h8,21-25,27-53,58-73H,9-20H2,1-7H3/t21-,22+,23+,24+,25-,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45+,46+,47-,48-,49-,50+,51+,52+,53-,54+,55+,56-,57-/m1/s1 |

InChI Key |

GOQUVRRNKLJWDE-KUMBAXBUSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)C[C@H]9[C@@]8([C@@H]([C@](O9)(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)O)C)C)CO)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8(C(C(O9)(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O)C)O)C)C)CO)C)O)O)O |

Origin of Product |

United States |

Saponin Compound Biosynthesis and Metabolic Pathways

Precursor Pathways for Saponin (B1150181) Compound Aglycones

The foundational building blocks for the saponin aglycone structures are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These C5 units are synthesized through two distinct metabolic routes in plants: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The linear 30-carbon precursor, squalene (B77637), is subsequently formed from IPP and DMAPP. Squalene then undergoes oxidation to form 2,3-oxidosqualene (B107256), a pivotal intermediate in the biosynthesis of both triterpenoids and sterols. researchgate.netnih.govoup.comoup.com

Mevalonic Acid (MVA) Pathway and 2,3-Oxidosqualene Production

The mevalonic acid (MVA) pathway is a cytosolic and mitochondrial route that initiates the biosynthesis of triterpenoids, including the aglycones of triterpenoid (B12794562) saponins (B1172615) like SaponinTh. researchgate.netfrontiersin.orgmdpi.combiorxiv.orgresearchgate.netfrontiersin.org This pathway begins with the condensation of acetyl-CoA units. researchgate.netnih.gov Through a series of enzymatic reactions involving enzymes such as acetyl-CoA acetyltransferase (ACAT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), HMGR, mevalonate (B85504) kinase (MVA), phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD), IPP is generated. mdpi.commdpi.com Farnesyl diphosphate (FPP), a C15 precursor, is subsequently formed from IPP and DMAPP through the action of geranyl diphosphate synthase (GPS) and farnesyl diphosphate synthase (FPS). researchgate.netnih.govresearchgate.net Two molecules of FPP are then condensed by squalene synthase (SQS) to produce the linear 30-carbon molecule, squalene. researchgate.netnih.govoup.comresearchgate.net The final step in the formation of the cyclization precursor is the epoxidation of squalene at the 2,3-position, catalyzed by squalene epoxidase (SQE), yielding 2,3-oxidosqualene. nih.govoup.comoup.com This molecule serves as the common substrate for the cyclization reactions that lead to the diverse array of triterpenoid and steroidal skeletons. nih.govmdpi.compnas.orgnih.govwikipedia.org

2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway Contribution

While the MVA pathway is the primary source of precursors for triterpenoids, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, localized in plastids, also contributes to the pool of IPP and DMAPP. researchgate.netfrontiersin.orgmdpi.combiorxiv.orgresearchgate.netfrontiersin.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials. researchgate.netbiorxiv.org Although the MEP pathway is primarily associated with the biosynthesis of other classes of terpenoids such as monoterpenoids, diterpenoids, and tetraterpenoids, there is evidence suggesting crosstalk and a contribution of MEP-derived precursors to the biosynthesis of saponins, particularly in providing IPP and DMAPP that feed into the synthesis of squalene. frontiersin.orgmdpi.com

Enzymatic Cyclization of 2,3-Oxidosqualene

The cyclization of 2,3-oxidosqualene is a critical branching point in isoprenoid metabolism, directing the biosynthetic flow towards either primary metabolites like phytosterols (B1254722) or a vast array of secondary metabolites, including triterpenoid and steroidal saponin aglycones. nih.govmdpi.commdpi.compnas.orgplos.org This complex process is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). nih.govfrontiersin.orgbiorxiv.orgmdpi.commdpi.compnas.orgnih.govwikipedia.orgplos.orgmdpi.commdpi.comnih.govoup.commdpi.com

Oxidosqualene Cyclases (OSCs) and Their Diversification

Oxidosqualene cyclases (OSCs) are key enzymes that catalyze the cyclization of 2,3-oxidosqualene to form various cyclic triterpenoid and steroidal skeletons. nih.govfrontiersin.orgbiorxiv.orgmdpi.commdpi.compnas.orgnih.govwikipedia.orgplos.orgmdpi.commdpi.comnih.govoup.commdpi.com The diversity of saponin aglycones is largely attributed to the diversification of these OSC enzymes. nih.govfrontiersin.orgmdpi.commdpi.compnas.orgmdpi.commdpi.comnih.govoup.commdpi.com Different OSCs catalyze the formation of distinct cyclic structures through variations in the folding of the 2,3-oxidosqualene substrate within the enzyme's active site and subsequent cyclization, rearrangement, and deprotonation steps. mdpi.comoup.com Over 150 OSC genes from more than 75 plant species have been functionally characterized, revealing a wide range of catalytic activities and products. mdpi.com OSCs are classified based on the type of cyclic product they form, including cycloartenol (B190886) synthase (CAS), lanosterol (B1674476) synthase (LAS), β-amyrin synthase (β-AS), α-amyrin synthase (α-AS), lupeol (B1675499) synthase (LUS), and dammarenediol synthase (DS). mdpi.commdpi.complos.orgmdpi.commdpi.commdpi.com

Formation of Triterpenoid Skeletons (e.g., Oleanane, Dammarane (B1241002), β-Amyrin)

Triterpenoid saponins, such as those based on oleanane, dammarane, and ursane (B1242777) skeletons, are formed through the cyclization of 2,3-oxidosqualene catalyzed by specific triterpene synthases, a subclass of OSCs. nih.govoup.comfrontiersin.orgmdpi.commdpi.compnas.orgmdpi.comoup.commdpi.comoup.comnih.gov For example, β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, which is a precursor for oleanane-type saponins. oup.commdpi.commdpi.compnas.orgmdpi.comoup.comoup.comnih.gov Dammarenediol synthase (DS) is responsible for the formation of dammarenediol-II from 2,3-oxidosqualene, initiating the biosynthesis of dammarane-type saponins. mdpi.comoup.com These cyclization events typically involve the chair–chair–chair (CCC) conformation of 2,3-oxidosqualene, leading to the formation of a dammarenyl cation intermediate before the final cyclization and rearrangement steps. mdpi.commdpi.comoup.com The resulting cyclic triterpenoid skeletons, such as oleanane, dammarane, and β-amyrin, represent the aglycone core to which sugar moieties are attached in subsequent glycosylation steps to form the complete saponin molecule. researchgate.netnih.govfrontiersin.orgmdpi.com

Here is a table summarizing some key triterpenoid skeletons and the OSCs involved in their formation from 2,3-oxidosqualene:

| Triterpenoid Skeleton | Precursor from 2,3-Oxidosqualene Cyclization | Key Oxidosqualene Cyclase (OSC) |

| Oleanane | β-Amyrin | β-Amyrin Synthase (β-AS) |

| Dammarane | Dammarenediol-II | Dammarenediol Synthase (DS) |

| Ursane | α-Amyrin | α-Amyrin Synthase (α-AS) |

| Lupane (B1675458) | Lupeol | Lupeol Synthase (LUS) |

Formation of Steroidal Skeletons

In addition to triterpenoids, 2,3-oxidosqualene also serves as the precursor for the biosynthesis of steroidal skeletons, which form the aglycone basis of steroidal saponins. nih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comtandfonline.com In plants, the primary sterol precursor, cycloartenol, is formed by the cyclization of 2,3-oxidosqualene catalyzed by cycloartenol synthase (CAS). nih.govfrontiersin.orgpnas.orgplos.orgmdpi.commdpi.comtandfonline.com This process typically involves the chair–boat–chair (CBC) conformation of 2,3-oxidosqualene, leading to a protosteryl cation intermediate. mdpi.commdpi.com Cycloartenol is then converted through a series of enzymatic modifications to various phytosterols, including cholesterol, campesterol, and sitosterol. nih.govplos.orgtandfonline.com Cholesterol is considered a dedicated precursor for the synthesis of steroidal saponins and steroidal glycoalkaloids. nih.govtandfonline.com The formation of steroidal saponins from cholesterol involves subsequent hydroxylation, oxidation, and glycosylation steps, often at specific positions on the steroidal backbone. mdpi.comresearchgate.nettandfonline.comnih.gov

Post-Cyclization Modifications of Saponin Aglycones

Following the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) to form the basic triterpenoid or steroidal aglycone skeletons, these structures undergo various tailoring modifications. These modifications are crucial for generating the vast array of saponin aglycones found in nature and involve the introduction of functional groups at specific positions on the carbon framework. mdpi.comtandfonline.com

Oxidative Modifications Mediated by Cytochrome P450 Monooxygenases (CYP450s)

Cytochrome P450 monooxygenases (CYP450s) play a central role in the post-cyclization modification of saponin aglycones. These enzymes catalyze site-specific oxidation reactions, primarily introducing hydroxyl, carboxyl, or epoxy groups onto the triterpenoid or steroidal backbone. mdpi.comnih.govoup.com This oxidative functionalization increases the polarity of the aglycone and creates reactive sites for subsequent modifications, such as glycosylation. nih.govresearchgate.net

A large number of CYP450s involved in triterpenoid biosynthesis have been identified across various plant species, belonging to subfamilies such as CYP93 and CYP72. mdpi.com For instance, in soybean (Glycine max), CYP72A61 and its ortholog in Medicago truncatula, CYP72A61v2, are known to transform 24-OH-β-amyrin into soyasapogenol B through hydroxylation at the C-22 position. mdpi.com Further oxidation of soyasapogenol B at the C-21 position by CYP72A69 in soybean leads to the production of soyasapogenol A. mdpi.com The CYP716A subfamily is also closely associated with the biosynthesis of oleanane-type triterpenes, catalyzing oxidations at various positions including C-28, C-16β, C-22α, and C-3. researchgate.net In Medicago truncatula, CYP72A68v2 catalyzes the conversion of oleanolic acid to gypsogenic acid, with hederagenin (B1673034) as an intermediate, demonstrating hydroxylation activity at the C-23 position. researchgate.net These examples highlight the diverse catalytic activities of CYP450s in shaping the structural complexity of saponin aglycones.

Substitutions and Other Structural Elaboration

Beyond oxidation, saponin aglycones can undergo other structural elaborations, including further substitutions. While the search results primarily emphasize oxidative modifications by CYP450s as the major tailoring step after cyclization, the broader context of secondary metabolism suggests that other enzymatic reactions can contribute to structural diversity. These could involve rearrangements, cleavage, or the addition of small functional groups, although specific details regarding non-oxidative substitutions directly on saponin aglycones were less prominent in the search results compared to oxidation and glycosylation/acylation. The initial cyclization by OSCs itself establishes the basic carbon skeleton, and the subsequent modifications, predominantly oxidation, build upon this framework. mdpi.comtandfonline.com

Glycosylation and Acylation of Saponin Compounds

Glycosylation, the attachment of sugar moieties to the aglycone, is typically the final major step in saponin biosynthesis and is crucial for their biological activities, solubility, and stability. mdpi.comnih.govfrontiersin.org Saponins can have one or more sugar chains attached at different positions, commonly at the C-3 and/or C-28 positions of triterpenoid aglycones. nih.gov Acylation, the addition of acyl groups, further enhances the structural and functional diversity of saponins. mdpi.comnih.gov

Role of Uridine (B1682114) Diphosphate-Dependent Glycosyltransferases (UGTs)

Uridine diphosphate-dependent glycosyltransferases (UGTs) are the primary enzymes responsible for catalyzing the transfer of activated sugar units from UDP-sugar donors to specific acceptor molecules, including saponin aglycones or glycosylated intermediates. mdpi.comnih.govfrontiersin.orgfrontiersin.org This process forms stable glycosidic bonds. frontiersin.org UGTs exhibit varying degrees of substrate specificity, contributing significantly to the diversity of sugar chains in saponins, including variations in the type of sugar, the position of attachment, and the number of sugar units. mdpi.comnih.gov

UGTs involved in saponin biosynthesis belong to various families and subfamilies, such as UGT71, UGT73, UGT74, and UGT91. mdpi.com These enzymes typically catalyze sugar transfer at the C-3 and C-28 positions of triterpenoid aglycones. mdpi.comnih.gov For example, UGT73K1 from Medicago truncatula shows specificity for hederagenin and soyasapogenols B and E, while UGT71G1 is specific for medicagenic acid. mdpi.com In soybean, UGT73P2 is involved in the biosynthesis of soyasaponin I from soyasapogenol B through successive sugar transfers. mdpi.com Plant UGTs are characterized by conserved UDPGT and PSPG-box domains. nih.gov

Involvement of Cellulose (B213188) Synthase Superfamily-Derived Glycosyltransferases (CSyGT)

While UGTs are generally considered the main glycosyltransferases in saponin biosynthesis, recent research has revealed the involvement of a cellulose synthase superfamily-derived glycosyltransferase (CSyGT) in catalyzing the 3-O-glucuronosylation of triterpenoid aglycones. mdpi.comrepec.orgnih.govresearchgate.net This finding challenges the previously held view that only UGTs are responsible for glycosylation in saponin pathways. repec.orgnih.gov Studies in legume species like Glycyrrhiza uralensis, Glycine max, and Lotus japonicus have shown the involvement of CSyGTs in saponin biosynthesis, specifically in attaching the glucuronic acid moiety at the C-3 position of aglycones such as glycyrrhizin (B1671929) and soyasaponins. repec.orgnih.govresearchgate.net Functional characterization of CSyGTs, including studies using Saccharomyces cerevisiae and Lotus japonicus mutants, has confirmed their role in this specific glycosylation step. repec.orgnih.govresearchgate.net

Acyltransferases, Malonyltransferases, and Methyltransferases in Saponin Diversity

In addition to glycosylation, saponin compounds can undergo acylation, malonylation, and methylation, further increasing their structural complexity and functional diversity. mdpi.comnih.govfrontiersin.org These modifications are catalyzed by specific transferase enzymes, including acyltransferases, malonyltransferases, and methyltransferases. mdpi.comnih.govfrontiersin.org

Acyltransferases are responsible for attaching acyl groups to hydroxyl or carboxyl groups on the saponin structure. nih.gov Malonyltransferases catalyze the transfer of a malonyl group, often to glycosyl moieties. mdpi.compsu.edu Methyltransferases introduce methyl groups. nih.govfrontiersin.orgoup.com While less is understood about the specific roles of these enzymes in saponin biosynthesis compared to CYP450s and UGTs, their presence and activity contribute to the wide array of saponin structures observed in plants. uea.ac.uk For example, acylation can occur at positions like C-21β and C-22α, as seen in aescin. uea.ac.uk Malonylation has been observed on isoflavone (B191592) glucosides and is catalyzed by malonyltransferases like MtMaT1, MtMaT2, and MtMaT3 in Medicago truncatula. psu.edu These modifications can influence the physical properties, biological activities, and metabolic fate of saponin compounds.

Enzymes and Modifications in Saponin Biosynthesis

| Enzyme Class | Reaction Type | Substrate Examples | Modification Examples |

| Cytochrome P450s (CYP450s) | Oxidation | Triterpene/Steroid Aglycones | Hydroxylation, Carboxylation, Epoxidation |

| UGTs | Glycosylation | Aglycones, Glycosides | Addition of various sugars (glucose, glucuronic acid, etc.) |

| CSyGTs | Glycosylation | Triterpene Aglycones | 3-O-Glucuronosylation |

| Acyltransferases | Acylation | Saponins | Addition of acyl groups |

| Malonyltransferases | Malonylation | Glycosylated compounds | Addition of malonyl groups |

| Methyltransferases | Methylation | Saponins | Addition of methyl groups |

Specific Enzyme Examples and Their Catalyzed Reactions

| Enzyme | Source Species | Catalyzed Reaction | Relevant Aglycone/Saponin |

| CYP72A61 | Glycine max | 24-OH-β-amyrin to Soyasapogenol B (C-22 hydroxylation) | Soyasapogenol B |

| CYP72A61v2 | Medicago truncatula | 24-OH-β-amyrin to Soyasapogenol B (C-22 hydroxylation) | Soyasapogenol B |

| CYP72A69 | Glycine max | Soyasapogenol B to Soyasapogenol A (C-21 hydroxylation) | Soyasapogenol A |

| CYP72A68v2 | Medicago truncatula | Oleanolic acid to Gypsogenic acid (C-23 hydroxylation) | Oleanolic acid, Hederagenin |

| UGT73K1 | Medicago truncatula | Glycosylation | Hederagenin, Soyasapogenols B and E |

| UGT71G1 | Medicago truncatula | Glycosylation | Medicagenic acid |

| UGT73P2 | Glycine max | Successive sugar transfers | Soyasapogenol B (leading to Soyasaponin I) |

| CSyGT (various) | Legume species | 3-O-Glucuronosylation | Glycyrrhizin, Soyasaponins |

| MtMaT1, MtMaT2, MtMaT3 | Medicago truncatula | Malonylation of isoflavone 7-O-glucosides | Isoflavone 7-O-glucosides |

Genetic and Molecular Regulation of Saponin Compound Biosynthesis

The regulation of saponin biosynthesis is multi-pronged, involving environmental factors and various regulatory proteins, including transcription factors, protein kinases, and phosphatases. mdpi.com This complex regulation ensures that saponin production is responsive to developmental cues and environmental stimuli, such as biotic and abiotic stresses. cabidigitallibrary.orgresearchgate.netnih.gov

Characterization of Biosynthetic Genes and Enzymes

The biosynthesis of triterpenoid saponins begins with the production of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), via the mevalonic acid (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. mdpi.combiorxiv.orginiap.gob.ec These precursors are then condensed to form farnesyl pyrophosphate (FPP), and two units of FPP condense to yield squalene. iniap.gob.ec Squalene is subsequently epoxidized to 2,3-oxidosqualene, a key intermediate for all triterpenes in higher plants. researchgate.netbiorxiv.orginiap.gob.ec

The first committed and diversifying step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). mdpi.combiorxiv.org Different OSCs produce various triterpenoid scaffolds, such as β-amyrin, the precursor for many triterpenoid saponins. researchgate.netoup.com Key enzymes in the upstream pathway include squalene synthase (SS) and squalene epoxidase (SE). cabidigitallibrary.orgnih.gov SS catalyzes the head-to-head condensation of two FPP molecules to form squalene, while SE catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov Farnesyl diphosphate synthase (FPS) is another important enzyme in the pathway, considered rate-limiting in some cases. nih.gov

Following the formation of the triterpenoid backbone, further structural modifications occur, primarily mediated by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). cabidigitallibrary.orgresearchgate.netbiorxiv.org CYP450s catalyze various oxidation steps on the triterpene skeleton, converting them into sapogenins. oup.com UGTs are responsible for attaching sugar moieties to the sapogenin aglycone through glycosidic linkages, a crucial step for the biological activities and properties of saponins, including their solubility and stability. mdpi.comcabidigitallibrary.org This glycosylation step adds significant structural and functional diversity to saponins. mdpi.com

Studies have characterized specific genes and enzymes involved in saponin biosynthesis in various plants. For example, in Platycodon grandiflorum, genes encoding enzymes like HMGCR, SQS, SQE, and βAS are key in the upstream pathway, while CYP450 and UGT genes are crucial for downstream modifications. mdpi.com In Kalopanax septemlobus, KsBAS (a β-amyrin synthase), CYP716A94 (a β-amyrin 28-oxidase), and CYP72A397 (an oleanolic acid C-23 hydroxylase) have been characterized for their roles in hederagenin saponin biosynthesis. oup.com

Here is a table summarizing some key enzyme classes and their roles in saponin biosynthesis:

| Enzyme Class | Role in Saponin Biosynthesis | Precursor/Substrate | Product/Modification |

| Squalene Synthase (SS) | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules. | FPP | Squalene |

| Squalene Epoxidase (SE) | Catalyzes the epoxidation of squalene. | Squalene | 2,3-Oxidosqualene |

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form various triterpene skeletons. | 2,3-Oxidosqualene | Triterpene backbones (e.g., β-amyrin, dammarenediol) |

| Cytochrome P450s (CYP450s) | Catalyze oxidation steps on the triterpene skeleton. | Triterpene backbone | Sapogenins (oxidized triterpenes) |

| UDP-Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to sapogenins. | Sapogenin, UDP-sugars | Saponins (glycosylated sapogenins) |

| Farnesyl Diphosphate Synthase (FPS) | Catalyzes the synthesis of FPP. | IPP, DMAPP | FPP |

Transcription Factors and Regulatory Networks

The expression of genes encoding saponin biosynthetic enzymes is tightly regulated by transcription factors (TFs). mdpi.combiorxiv.org Various TF families are involved, including basic helix-loop-helix (bHLH), MYB, AP2/ERF, bZIP, and WRKY. biorxiv.orgoup.comfrontiersin.orgresearchgate.net These TFs bind to specific promoter regions of biosynthetic genes, activating or repressing their transcription, thereby controlling the flux through the pathway. researchgate.net

Studies have identified specific TFs involved in regulating saponin biosynthesis in different plant species. For instance, in Medicago truncatula, bHLH transcription factors are reported to positively regulate triterpene saponin biosynthesis, mediated partly by jasmonate phytohormones. researchgate.net TSAR1 and TSAR2, two such TFs in M. truncatula, enhance the expression of genes like MAKIBISHI1 and HMGR1, leading to increased saponin accumulation. researchgate.net Overexpression of TSAR1 or TSAR2 in M. truncatula hairy roots resulted in elevated transcript levels of saponin biosynthetic genes and increased saponin content. researchgate.net

In soapberry (Sapindus mukorossi), transcriptome analysis revealed that SmbHLH2, SmTCP4, and SmWRKY27 may play important roles in triterpenoid saponin biosynthesis by directly regulating the transcription of SmCYP71D-3. biorxiv.orgacs.org MicroRNAs (miRNAs) also play a regulatory role in terpenoid biosynthesis, including saponins, by targeting structural genes or TFs. mdpi.comfrontiersin.org For example, miRNAs targeting bHLH, bZIP, ERF, MYB, and WRKY TFs have been identified as potentially playing vital roles in saponin accumulation in soapberry. frontiersin.org

Negative regulators of saponin biosynthesis have also been identified. In M. truncatula, bZIP17 and bZIP60 TFs downregulate jasmonate-dependent triterpenoid saponin synthesis by suppressing the activities of TSAR1 and TSAR2. mdpi.com In Panax notoginseng, PnMYB4 acts as a repressor of saponin accumulation by directly binding to the promoters of key biosynthetic genes like PnSS, PnSE, and PnDS. oup.com PnMYB4 can also interact with the positive regulator PnbHLH, competing with the activator PnMYB1 for binding to PnbHLH, thereby repressing the activation of structural gene promoters induced by the PnMYB1-PnbHLH complex. oup.com

The regulatory networks governing saponin biosynthesis are complex and can involve interactions between multiple TFs and signaling pathways, such as those mediated by jasmonic acid and salicylic (B10762653) acid. researchgate.netmdpi.com These networks integrate various internal and external signals to fine-tune saponin production.

Elicitation Strategies and Target Genes for Yield Enhancement

Elicitation, using biotic or abiotic factors, is a widely employed strategy to enhance the production of secondary metabolites, including saponins, in plants and in vitro cultures. cabidigitallibrary.orgnih.govacademicjournals.orgitb.ac.id This approach is based on the principle that secondary metabolite accumulation is often part of the plant's defense response to stress. cabidigitallibrary.org

Common elicitors include methyl jasmonate (MeJA), salicylic acid (SA), fungal or bacterial cell wall components, yeast extract, heavy metal ions, and UV radiation. cabidigitallibrary.orgacademicjournals.orgitb.ac.id These elicitors trigger signal transduction pathways that lead to the activation of secondary metabolic routes. cabidigitallibrary.org MeJA and SA are particularly important elicitors for inducing triterpenoid saponin production. researchgate.netitb.ac.id

Elicitors primarily work by activating pathway-specific transcription factors, which in turn modulate the expression of genes involved in saponin biosynthesis. cabidigitallibrary.org For instance, MeJA can upregulate the expression of enzymes involved in terpenoid biosynthesis, such as SS, SE, β-AS, and HMGR, thereby promoting terpenoid accumulation. oup.com MeJA also enhances saponin accumulation by inducing TFs like bHLH, AP2/ERF, bZIP, and WRKY, which then regulate downstream structural genes. oup.com

Studies have demonstrated the effectiveness of elicitation in increasing saponin yields. In adventitious root cultures of Javanese ginseng (Talinum paniculatum), MeJA and SA elicitation significantly increased saponin content. academicjournals.org Similarly, treatment of Platycodon grandiflorus with MeJA was found to promote saponin accumulation. oup.com Transcriptome analysis in P. grandiflorus revealed PgbHLH28 as a key regulatory factor in MeJA-induced saponin biosynthesis, binding to the promoters of genes like PgDXS2 and PgHMGR2 to activate their expression. oup.com

Target genes for yield enhancement through elicitation and other strategies often include those encoding key enzymes in the pathway, such as OSCs, CYP450s, UGTs, SS, and SE, as well as regulatory genes like transcription factors. nih.govitb.ac.id Manipulating the expression levels of these target genes can redirect metabolic flux towards increased saponin production.

Biotechnological Approaches for Saponin Compound Production in Plants

Biotechnological approaches offer promising alternatives for sustainable and enhanced production of saponins, addressing issues like low yields and limited availability from wild sources. cabidigitallibrary.orgamazonaws.comnih.govtandfonline.com These approaches include plant tissue culture, metabolic engineering, genetic transformation, and the use of heterologous expression systems. cabidigitallibrary.orgamazonaws.comnih.gov

Plant cell and tissue cultures, such as cell suspensions and hairy root cultures, provide controlled environments for saponin production, offering advantages like rapid biomass gain, amenability to elicitation and precursor feeding, and feasibility for bioreactor scaling up. cabidigitallibrary.org In vitro cultures have been explored for producing saponins from various plants, including Panax species, Glycyrrhiza, Solanum, and Centella asiatica. cabidigitallibrary.org Studies have shown that in vitro cultures can produce comparable or even higher quantities of saponins compared to wild-grown plants. tandfonline.com

Metabolic engineering involves modifying the saponin biosynthetic pathway to increase yield or alter the composition of produced saponins. itb.ac.idamazonaws.com This can be achieved by overexpressing genes encoding rate-limiting enzymes or key regulatory factors, downregulating competing pathways, or introducing genes from other organisms. researchgate.netitb.ac.id However, metabolic engineering of saponin biosynthesis is still being explored, partly due to the complex nature of the pathways and the limited identification of all relevant genes. itb.ac.id

Genetic transformation allows for the introduction of genes into plants or cell cultures to enhance saponin production. amazonaws.com For example, overexpression of FPS in Panax notoginseng cells has been shown to increase saponin content. nih.gov Similarly, overexpression of SS can significantly increase the content of triterpenoids. nih.gov

The use of synthetic biology tools to refactor entire biosynthetic pathways in microbial hosts or plants is also a promising avenue for sustainable saponin production. researchgate.net While challenges remain, particularly in fully elucidating the complex regulatory networks and enzyme functions, biotechnological approaches hold significant potential for meeting the growing demand for saponins. researchgate.netnih.gov

Extraction and Isolation Methodologies for Saponin Compounds

Overview of Conventional Extraction Techniques

Conventional methods for saponin (B1150181) extraction have been widely used due to their simplicity and accessibility. These techniques primarily rely on the solvent's ability to dissolve and extract saponins (B1172615) from the plant material.

Maceration and Percolation

Maceration is a straightforward extraction process that involves soaking the plant material in a chosen solvent for a specified duration, typically ranging from several hours to days, at room temperature. greenskybio.comphiladelphia.edu.jo The process is often accompanied by occasional agitation to enhance the diffusion of saponins into the solvent. greenskybio.com While simple and not requiring complex equipment, maceration can be time-consuming. greenskybio.comgreenskybio.com The efficiency of maceration can be improved by using circulatory extraction, where the solvent is continuously pumped over the plant material to reduce boundary layers and minimize localized concentrations. philadelphia.edu.jo

Percolation is a continuous extraction process where a solvent is slowly passed through the powdered plant material packed in a column called a percolator. researchgate.net This method is generally more efficient than maceration as it involves a continuous flow of fresh solvent, which helps to maintain a higher concentration gradient and facilitates a more complete extraction of the target compounds. uobasrah.edu.iq However, percolation may require more specialized equipment compared to maceration. researchgate.net

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction technique that offers higher efficiency than simple maceration. greenskybio.com In this method, the plant material is placed in a thimble within a Soxhlet apparatus, and a solvent is heated, vaporized, condensed, and allowed to drip back through the plant material. greenskybio.comgreenskybio.com This continuous reflux of fresh, hot solvent allows for a thorough extraction of saponins. greenskybio.com

While highly efficient and capable of achieving a more complete extraction with a relatively smaller amount of solvent, Soxhlet extraction has some drawbacks. greenskybio.com The process can be time-consuming, often requiring several hours to days for completion. greenskybio.com Additionally, the prolonged exposure to heat can potentially lead to the degradation of thermally sensitive saponins. The continuous extraction process might also co-extract undesirable impurities along with the saponins. greenskybio.com

Solvent Selection (e.g., Aqueous Alcohols, Butanol, Water)

The choice of solvent is a critical parameter in the extraction of saponins, as it is dictated by the polarity and solubility of the target compounds. greenskybio.com Saponins are generally polar compounds, making polar solvents effective for their extraction. greenskybio.com

Commonly used solvents include:

Aqueous Alcohols (Ethanol and Methanol): Ethanol (B145695) and methanol (B129727) are frequently employed for saponin extraction due to their ability to dissolve a wide range of saponins and their relatively low toxicity. greenskybio.comgreenskybio.com Aqueous solutions of these alcohols are often used, with concentrations typically ranging from 60% to 100%. nih.gov For instance, dried ginseng roots are often soaked in 70% ethanol for 2-3 days. greenskybio.com

Butanol: N-butanol is often used in a liquid-liquid partitioning step after an initial extraction with a more polar solvent like water or aqueous alcohol. researchgate.netnih.gov This allows for the separation of saponins from more polar impurities like sugars and salts.

Water: Water can be used as a solvent for highly polar, water-soluble saponins. greenskybio.com The extraction efficiency with water may be lower for some saponins compared to organic solvents and often requires higher temperatures and longer extraction times. greenskybio.com For certain plant materials with low starch content, water or an alkaline aqueous solution can be effective.

The selection of the appropriate solvent or solvent system is crucial for maximizing the yield and purity of the extracted saponins.

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and potential degradation of compounds, several advanced extraction technologies have been developed. These methods often offer improved efficiency, reduced solvent consumption, and shorter extraction times. springernature.com

Ultrasonic Extraction

Ultrasonic-assisted extraction (UAE) utilizes high-frequency sound waves (ultrasound) to enhance the extraction process. The application of ultrasonic waves to a liquid medium generates cavitation bubbles. The formation and collapse of these bubbles create micro-jets and shockwaves that disrupt the cell walls of the plant material, thereby facilitating the release of intracellular contents, including saponins, into the solvent. greenskybio.comgreenskybio.com This disruption of cell walls increases the mass transfer rate of the target compounds. mdpi.com

UAE offers several advantages over conventional methods, including significantly reduced extraction times and improved extraction efficiency. greenskybio.com Studies have shown that sonication-assisted extraction can be about three times faster than traditional methods. polyu.edu.hkresearchgate.net For example, the highest total saponin content from Hedera helix L. was achieved using UAE. mdpi.com The process can also be carried out at lower temperatures, which is beneficial for thermally unstable compounds. researchgate.net However, the equipment for UAE can be expensive, and overexposure to ultrasonic waves may potentially degrade some bioactive compounds. greenskybio.com

| Extraction Method | Extraction Time (hours) | Total Saponin Yield (relative units) |

|---|---|---|

| Soxhlet Extraction | 8 | ~1.0 |

| Ultrasonic Extraction | 2 | >1.0 |

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. nih.gov The microwave radiation causes the polar molecules within the plant cells to oscillate, generating heat and increasing internal pressure. This pressure leads to the rupture of the cell walls and the release of saponins into the solvent. nih.gov

MAE has been reported to significantly improve the recovery of saponins from various plant sources. nih.gov Key parameters that influence the efficiency of MAE include the choice of solvent, solvent-to-sample ratio, microwave power, and extraction time. researchgate.net For instance, a study on the extraction of saponins from Gac seeds found that MAE with 100% absolute ethanol at a ratio of 30 mL/g of seed powder, using a microwave power of 360 W for short irradiation cycles, yielded optimal results. nih.govnewcastle.edu.au Another study on Paramignya trimera root determined the optimal MAE parameters to be 100% methanol with an extraction time of 40 minutes and a solvent-to-sample ratio of 100 mL/g. researchgate.net MAE can significantly reduce extraction time compared to conventional methods; for example, a 6-minute MAE of ginseng yielded a similar saponin content to an 8-hour Soxhlet extraction. researchgate.net

| Plant Source | Solvent | Solvent/Sample Ratio | Microwave Power | Extraction Time | Reference |

|---|---|---|---|---|---|

| Gac (Momordica cochinchinensis Spreng.) seeds | 100% Ethanol | 30 mL/g | 360 W | 3 cycles (10s ON, 15s OFF) | nih.govnewcastle.edu.au |

| Paramignya trimera root | 100% Methanol | 100 mL/g | Not specified | 40 min | researchgate.net |

| Cacao pod husk | 85% Methanol | 50 mL/g | 600 W | 40 min | researchgate.net |

Purification and Isolation Strategies

Following initial extraction, the resulting crude extract contains a complex mixture of saponins along with other co-extracted substances such as polysaccharides, proteins, and phenols. greenskybio.com Therefore, subsequent purification and isolation steps are essential to obtain individual saponin compounds of high purity. A variety of chromatographic and phase-separation techniques are employed for this purpose, often in combination, to address the structural complexity and diversity of saponins.

Phase Separation Techniques

Phase separation techniques exploit the differential solubility and surface activity of saponins to separate them from other components in the crude extract.

Liquid-Liquid Extraction (LLE): This is a fundamental separation method based on the differential partitioning of solutes between two immiscible liquid phases. In saponin purification, a common approach involves dissolving the crude extract in water and then partitioning it against a non-polar or semi-polar organic solvent like n-butanol. google.com Due to their amphiphilic nature, many saponins show good solubility in n-butanol, allowing them to be separated from more polar, water-soluble impurities like sugars. nih.gov

Foam Fractionation: This technique leverages the surfactant properties of saponins. mdpi.com When a gas is bubbled through an aqueous solution containing saponins, the saponins accumulate at the gas-liquid interface, creating a foam. This foam is enriched with saponins and can be collected and concentrated. Foam fractionation is considered a "solvent-free" method that is advantageous for its simple equipment, low energy consumption, and environmental adaptability. mdpi.com It has been successfully applied to enrich triterpenoid (B12794562) saponins from various plant extracts. mdpi.com

Column Chromatography (e.g., Silica (B1680970) Gel, Macroporous Absorption Resins)

Column chromatography is a cornerstone of saponin purification, utilizing a stationary phase packed into a column through which the mobile phase containing the extract is passed.

Silica Gel Chromatography: Silica gel is a highly porous adsorbent that serves as a polar stationary phase. teledynelabs.com Separation is achieved based on the different affinities of the compounds in the mixture for the silica surface. teledynelabs.com Less polar compounds elute faster, while more polar compounds are retained longer. For saponin separation, a common mobile phase consists of a mixture of chloroform, methanol, and water in varying ratios. google.com

Macroporous Absorption Resins: These are synthetic polymers with a porous structure and large surface area, offering high adsorption capacity. nih.govnih.gov They have become an efficient tool for the initial cleanup and enrichment of saponins from crude extracts. nih.govnih.gov The separation is based on adsorption and subsequent desorption. After loading the crude extract onto the resin column, impurities are washed away with water, and the adsorbed saponins are then eluted with an organic solvent, typically ethanol at varying concentrations. nih.govscience.gov The choice of resin and elution conditions is optimized to maximize the purity and recovery of the target saponins. science.govresearchgate.net This method has proven effective for the large-scale purification of saponins from various medicinal plants. nih.gov

Table 2: Application of Macroporous Resins in Saponin Purification

| Plant Source | Target Saponins | Resin Type | Elution Conditions | Outcome | Reference |

| Paris polyphylla var. yunnanensis | Polyphyllin II, Polyphyllin VII | NKA-9 | Gradient elution with 20%-80% ethanol | Content of Polyphyllin II and VII increased 17.3-fold and 28.6-fold, respectively | nih.gov |

| Ziziphi Spinosae Semen | Jujuboside A | AB-8 | 75% ethanol | Stable and feasible purification with good effect | science.gov |

| Herba Clinopodii | Total Saponins | Not specified | 30% ethanol followed by 70% ethanol | Elutive ratio of 86.8% and purity of 153.2% | science.gov |

| Panax notoginseng | Total Saponins (TSPN) | Not specified | Optimized with transfer rates of four key saponins | Yield of TSPN was ~10%; content of key saponins exceeded 69% | researchgate.net |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a unique form of liquid-liquid partition chromatography that operates without a solid support matrix. nih.gov This technique relies on partitioning solutes between two immiscible liquid phases within a coil that is subjected to a strong centrifugal force field. nih.gov One phase is held stationary (the stationary phase) while the other is pumped through it (the mobile phase).

HSCCC offers several advantages over traditional chromatographic methods, including a larger sample loading capacity, shorter isolation times, high purity of separated compounds, and total sample recovery, as there is no irreversible adsorption onto a solid support. nih.gov It is particularly well-suited for the preparative separation of natural products like saponins. nih.govnih.gov The selection of an appropriate two-phase solvent system is critical for successful separation. nih.gov Common systems for saponin isolation include combinations of ethyl acetate-n-butanol-methanol-water or chloroform-methanol-water. nih.govresearchgate.net Due to the lack of a chromophore in many saponins, detection can be challenging with standard UV detectors; therefore, an Evaporative Light Scattering Detector (ELSD) is often coupled with HSCCC for universal detection. nih.govnih.gov

Table 3: Examples of Saponin Separation using HSCCC

| Plant Source | Target Saponins | Two-Phase Solvent System (v/v) | Purity Achieved | Reference |

| Dioscorea zingiberensis C.H.Wright | Five steroid saponins | Ethyl acetate-n-butanol-methanol-water (4:1:2:4) | Not specified, successful isolation | nih.gov |

| Panax notoginseng leaves | Gynostemma saponin XVII, ginsenoside Rd2, Panax notoginsenoside Fe, Panax notoginsenoside Fd | Not specified | Successful separation of four minor saponins | mdpi.com |

| Beta vulgaris L. | 13 saponins | TBME-BuOH-ACN-H2O (1:2:1:5) | Successful fractionation and preconcentration | pan.olsztyn.pl |

| Radix Phytolaccae | Esculentosides A, B, C, D | Chloroform-methanol-water (4:4:2) | 96.7%, 99.2%, 96.5%, 97.8% | researchgate.net |

| Gypsophila paniculata L. | Five triterpene saponins | n-Hexane-n-butanol-methanol-0.02% TFA (1:9:1:9) | >96% | nih.gov |

Challenges in Saponin Compound Isolation Due to Structural Complexity

The isolation and purification of individual saponin compounds pose significant challenges, primarily stemming from their inherent structural complexity and diversity. nih.govnih.gov

Structural Diversity: Saponins consist of a non-polar aglycone (triterpenoid or steroid) linked to one or more polar sugar chains. The vast diversity arises from variations in the aglycone structure, the type and number of monosaccharides in the sugar chains, and the linkage positions and configurations. This results in numerous saponins with very similar physicochemical properties, making them difficult to separate from one another. nih.gov

Co-extraction of Impurities: During initial extraction, other plant constituents with similar polarities, such as polysaccharides and proteins, are often co-extracted. greenskybio.com These impurities can interfere with chromatographic separation and require additional purification steps for their removal, which can lead to a loss of the target saponins. greenskybio.com

Low Concentration and Instability: Saponins are often present in low concentrations within the plant biomass. nih.gov Furthermore, their glycosidic bonds can be susceptible to hydrolysis under harsh extraction or purification conditions (e.g., strong acids or high temperatures), leading to degradation of the native compounds. nih.gov

Detection Issues: Many saponins lack a strong chromophore, which makes their detection by UV spectrophotometry difficult and non-specific, often requiring detection at low wavelengths (200-210 nm). nih.gov This has been largely circumvented by the use of universal detectors like ELSD, but it remains a consideration in process monitoring. nih.gov

These challenges mean that a single purification technique is rarely sufficient to isolate a pure saponin. nih.gov Typically, a multi-step strategy combining several chromatographic techniques (e.g., macroporous resin followed by silica gel and preparative HPLC or HSCCC) is required to achieve the desired purity. mdpi.comnih.gov

Analytical and Structural Elucidation Techniques for Saponin Compounds

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques play a crucial role in determining the structural features of saponins (B1172615), providing information about their molecular weight, fragmentation patterns, and the arrangement of atoms.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS) is a highly sensitive technique widely employed for the analysis of saponins, enabling their detection, identification, and quantification by measuring their mass-to-charge ratio (m/z) and characterizing their chemical structure, even at low abundance creative-proteomics.com. MS instruments are often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) to analyze complex samples creative-proteomics.com. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common soft ionization techniques used for saponins, as they are suitable for these relatively non-volatile and thermally labile compounds nih.gov.

Tandem mass spectrometry (MS/MS or MSn) is particularly powerful for structural elucidation. By fragmenting selected ions and analyzing the resulting fragment ions, MS/MS can provide detailed information about the sugar sequences in the glycosidic chains and the structure of the aglycone nih.gov. Fragmentation pathways of different types of saponins can be deduced from their fragmentation behavior jst.go.jp. For instance, the presence of an acetyl group on a monosaccharide residue can be determined by observing a mass transition corresponding to the loss of acetic acid (60 u) mdpi.com. Multiple-stage tandem mass spectrometry can provide a more detailed level of structural determination than single-stage methods acs.org. Techniques like multiple reaction monitoring (MRM) are used for the sensitive quantification of saponins nih.govrsc.org. High-resolution mass spectrometry, such as using quadrupole time-of-flight (QTOF) systems, provides accurate molecular weight information, which is helpful for the identification of unknown saponins jst.go.jpjst.go.jpnih.gov.

Nuclear Magnetic Resonance (NMR) (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of saponins, providing detailed information about the connectivity and stereochemistry of atoms within the molecule nih.govrsc.org. Ideally, NMR experiments are conducted on isolated saponin (B1150181) molecules nih.gov. Both 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques are routinely used.

¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that help in identifying different structural moieties, including the aglycone skeleton and the sugar residues rsc.orgcapes.gov.br. ¹³C NMR spectral analysis is particularly useful for the structure elucidation of steroidal sapogenins and saponins capes.gov.br.

Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are crucial for assigning signals and establishing correlations between protons and carbons, thereby mapping the entire structure of the saponin rsc.orgunmul.ac.idnih.govnih.govresearchgate.net. These techniques help in determining the structure and relative stereochemistry of the aglycone, identifying the component monosaccharides, and elucidating the aglycone linkage position and sequence of the oligosaccharide chain rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Limitations

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the detection and quantification of saponins that possess chromophores, which are structural features that absorb UV or visible light ajol.info. For instance, some saponins may have double bonds or aromatic rings in their aglycone or attached moieties that contribute to UV absorption. UV detectors are commonly paired with HPLC systems mdpi.com.

However, a significant limitation of UV-Vis spectroscopy for saponin analysis is that many saponins lack strong UV absorption norfeed.netnih.gov. Their maximum wavelengths are often close to the solvent cutoff, and their molar absorption coefficients can vary significantly depending on the specific saponin structure norfeed.net. While UV detection at low wavelengths (e.g., <205 nm) is sometimes used for saponins in certain plant species, its sensitivity and accuracy can be limited nih.govmdpi.com. This limitation makes UV-Vis detection alone insufficient for the comprehensive analysis of diverse saponin mixtures, especially for those compounds without significant UV activity.

Chromatographic Separation and Detection

Chromatographic methods are essential for separating complex mixtures containing saponins, allowing for the isolation and subsequent analysis of individual compounds.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., ELSD, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantitative analysis of saponins due to its high resolution, selectivity, and sensitivity mdpi.com. HPLC is particularly effective for analyzing complex samples of natural products containing saponins mdpi.com.

Various detectors can be coupled with HPLC for saponin analysis. The Diode Array Detector (DAD), an advanced form of UV detection, can acquire full UV-Vis spectra across a range of wavelengths simultaneously, providing more information than a single-wavelength UV detector and allowing for the detection of multiple saponins with UV activity mdpi.com. HPLC-DAD is a classic method for natural product analysis and offers high linearity mdpi.com. However, as mentioned earlier, its applicability is limited for saponins without strong UV chromophores norfeed.netnih.gov.

The Evaporative Light Scattering Detector (ELSD) is a general detection method that is particularly useful for compounds that lack significant UV absorption, including many saponins mdpi.comnorfeed.netnih.govmdpi.com. ELSD is a mass detection method that measures scattered light from non-volatile particles formed after the mobile phase is evaporated mdpi.com. It has been successfully applied for the quantitative analysis of saponins and can avoid interference from terminal absorption wavelengths mdpi.commdpi.com. While ELSD is a valuable tool for saponins, some studies indicate it may have lower sensitivity compared to UV detection for certain saponin types mdpi.com. Despite this, ELSD's response is generally less influenced by the structure of metabolites compared to UV, making it a more universal detector for saponins researchgate.net. HPLC coupled with both DAD and ELSD is a powerful combination for the simultaneous determination of both UV-absorbing and non-UV-absorbing compounds, including flavonoids and saponins in complex plant extracts nih.govnih.gov.

Other detectors used in conjunction with HPLC for saponin analysis include Charged Aerosol Detectors (CAD) and Mass Spectrometry (MS) detectors mdpi.compan.olsztyn.pl.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent chromatographic technique that offers significant advantages over conventional HPLC, including higher speed, better resolution, increased sensitivity, and higher peak capacity jst.go.jp. UPLC utilizes smaller particle size columns and higher mobile phase flow rates and pressures, leading to faster separations and improved chromatographic performance jst.go.jp.

UPLC coupled with mass spectrometry (UPLC-MS) or tandem mass spectrometry (UPLC-MS/MS) has become an appropriate and powerful tool for the rapid analysis and characterization of various saponin derivatives in complex matrices jst.go.jpnih.govmdpi.com. UPLC-QTOF/MS, for instance, allows for the rapid identification and tentative characterization of numerous saponins simultaneously mdpi.com. The enhanced resolution and sensitivity of UPLC make it particularly suitable for the analysis of complex saponin mixtures where components may have similar structures jst.go.jp. UPLC coupled with detectors like QDA (Quadrupole Detector Array) can also be used for the quality control of saponins, including those without UV absorption frontiersin.org.

Gas-Liquid Chromatography (GLC) and Its Utility for Saponins

Gas-Liquid Chromatography (GLC), while a powerful separation technique, has limited application for the analysis of intact saponins. This is primarily because saponins are typically large, non-volatile molecules that are not easily amenable to the high temperatures required for vaporization in traditional GC systems nih.gov.

However, GLC can be utilized for the analysis of saponin derivatives, particularly the aglycones released after hydrolysis of the sugar moieties nih.gov. Methods have been developed for the quantitative analysis of sugar components in steroidal saponins by gas-liquid chromatography nih.gov. The aglycones, being less polar and more volatile than the intact saponins, can be derivatized (e.g., trimethylsilyl, acetyl, or methyl derivatives) to improve their volatility and chromatographic behavior nih.gov. This approach allows for the characterization of the lipophilic portion of the saponin molecule. It has been used, for instance, in the quantification of sapogenins in quinoa genotypes by GC/MS after acid hydrolysis and derivatization scielo.org.bo. A study involving the structural analysis of a saponin isolate from soapbark tree extract also adopted standard procedures for gas-liquid chromatography in hyphenation with mass spectrometry to evaluate alditol acetates and methylated derivatives of saccharide linkages tjnpr.org.

A key consideration when using GLC for saponin analysis via aglycone derivatization is the hydrolysis step. Structurally different saponins may exhibit varying rates of hydrolysis, necessitating careful optimization of hydrolysis conditions to avoid incomplete reactions or the formation of artifacts that could impact the accuracy of the results nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used and valuable technique for the qualitative analysis of saponin compounds, particularly in plant extracts nih.govakjournals.comuoradea.ro. Its advantages include simplicity, low cost, rapid analysis, and low solvent consumption akjournals.comuoradea.ro. TLC can be applied to both pure saponins and crude extracts uoradea.ro.

TLC provides excellent qualitative information and can help in the initial separation and visualization of different saponin components within a mixture nih.gov. Visualization of saponin spots on TLC plates is typically achieved using chemical methods. Common visualization reagents include 10% sulfuric acid in ethanol (B145695), p-anisaldehyde–sulfuric acid, and sometimes simply water akjournals.com. These reagents react with the saponins to produce colored spots, which aid in their detection and differentiation akjournals.com. Densitometry can be coupled with TLC for quantitative determination, although this approach can be sensitive to factors such as plate quality, spraying technique, and heating time, requiring the use of appropriate standards run in parallel nih.gov. High-performance thin-layer chromatography (HPTLC) offers improved separation efficiency and shorter running times compared to traditional TLC mdpi.comsigmaaldrich.com. HPTLC methods suitable for the analysis of ginsenosides (B1230088), a class of triterpene saponins, have been developed and are used for identification based on Rf values and colors after derivatization with reagents like sulfuric acid sigmaaldrich.com. An improved TLC method for saponin analysis involves immersion in a suspension of sheep erythrocytes, where saponins appear as white spots against a pink background due to their hemolytic activity nih.gov.

Combined Chromatographic Techniques (e.g., LC-MS, HPLC-MS/MS, UPLC-ESI-MS)

The coupling of liquid chromatography (LC) with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) has become the mainstream and most powerful approach for the analysis and structural elucidation of saponin compounds mdpi.comnih.gov. Techniques such as LC-MS, HPLC-MS/MS, and UPLC-ESI-MS offer high resolution, selectivity, and sensitivity, enabling the analysis of complex saponin mixtures in various matrices, including medicinal plants and biological samples mdpi.comnih.govnih.govnih.govmdpi.comlatamjpharm.orgmdpi.com.

HPLC combined with various detectors, including UV/diode array detectors, evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), and mass spectrometers, is widely used for both qualitative and quantitative analysis of saponins mdpi.com. LC-MS is particularly valuable for providing molecular weight information and facilitating the identification of saponins in complex extracts mdpi.comnih.govnih.gov. Electrospray ionization (ESI) is a commonly used ionization technique for saponins in LC-MS due to its ability to handle polar and thermolabile compounds nih.govnih.govnih.govmdpi.comlatamjpharm.org.

Tandem mass spectrometry (MS/MS or MSn) provides structural information through the fragmentation of parent ions nih.govnih.govnih.govmdpi.comlatamjpharm.org. Fragmentation patterns, particularly the cleavage of glycosidic bonds, can reveal the mass of the aglycone and the sequence and branching of the sugar chains nih.govacs.org. This is crucial for the structural characterization of diverse saponin congeners that may differ only subtly in their structures nih.gov. For example, characteristic sapogenin fragmentation signals have been used for the simultaneous determination of different types of ginsenosides by HPLC-MS nih.gov. UPLC-ESI-MS/MS allows for faster analysis times and provides accurate mass measurements and molecular formula information, aiding in the identification of both known and unknown saponins mdpi.commdpi.comlatamjpharm.org.

Combined techniques like HPLC-ESI-MS/MS have been successfully applied to identify and quantify saponins in various plant parts nih.gov. Multiple reaction monitoring (MRM) mode in LC-MS/MS can be implemented to achieve higher sensitivity for the identification and quantification of analytes mdpi.com.

Quantitative Determination of Saponin Compounds

Accurate quantification of saponin compounds is essential for various applications, including quality control of herbal products, pharmacological studies, and dietary assessments. Both spectrophotometric and chromatographic methods are employed for this purpose.

Spectrophotometric Methods (e.g., Vanillin-Sulfuric Acid Method)

Spectrophotometric methods are often used for the determination of total saponin content (TSC) in plant materials nih.govmdpi.com. These methods are generally simple, fast, and inexpensive mdpi.comresearchgate.net. The vanillin-sulfuric acid method is a popular spectrophotometric assay for quantifying total saponins, particularly triterpenoid (B12794562) saponins mdpi.comijesty.orgnorfeed.net.

The principle of the vanillin-sulfuric acid assay is based on the reaction of sulfuric acid-oxidized triterpene saponins with vanillin, which produces a distinctive red-purple color that can be measured spectrophotometrically, typically at wavelengths ranging from 473 to 560 nm mdpi.comresearchgate.netnorfeed.net. The TSC of a sample is determined by comparing its absorbance to a calibration curve prepared using a standard saponin, such as aescin, oleanolic acid, or diosgenin (B1670711) mdpi.comijesty.orgresearchgate.net. The results are often expressed in terms of standard equivalents (e.g., mg standard equivalents per g sample) mdpi.com.

While useful for estimating total saponin content, spectrophotometric methods have limitations. They are sensitive to structural variations among individual saponins, meaning different saponins may produce different color intensities nih.gov. Therefore, standardization with saponin mixtures isolated from the specific plant species being analyzed is recommended nih.gov. Interference from other compounds in the plant matrix, such as sugars, can also occur norfeed.net. Modifications to the method, such as removing the extraction solvent before the reaction, can help improve accuracy mdpi.com. Another spectrophotometric method using sulfuric anisaldehyde has been developed for the specific revelation of steroidal sapogenins norfeed.net. A rapid UV/Vis method utilizing the Liebermann-Burchard (LB) color reaction has also been explored for quantifying seed coat saponins byu.edu.

Chromatographic Quantification Approaches (e.g., QAMS)

Chromatographic methods, particularly HPLC and UPLC coupled with suitable detectors, are widely used for the quantitative analysis of individual saponin compounds in complex mixtures mdpi.comnih.gov. These methods offer higher resolution and specificity compared to spectrophotometric methods, allowing for the simultaneous quantification of multiple saponins mdpi.com.

Quantitative analysis is typically performed using external standards, where the concentration of each saponin in the sample is determined by comparing its peak area or height to a calibration curve generated from known concentrations of the corresponding pure standard compound. However, obtaining reference standards for all individual saponins in a complex sample can be challenging and costly nih.govresearchgate.netfrontiersin.org.

To address this, the Quantitative Analysis of Multi-components by Single Marker (QAMS) approach has been developed and applied to saponin analysis mdpi.comnih.govresearchgate.netfrontiersin.orgrsc.org. QAMS allows for the quantification of multiple components in a sample using only one or a few reference standards nih.govresearchgate.netfrontiersin.org. This method is based on the calculation of relative response factors (RRFs) between the single marker compound and the other analytes researchgate.netfrontiersin.org. Once the RRFs are established and validated, the concentrations of the other saponins can be calculated based on the concentration of the single marker and their respective RRFs researchgate.netfrontiersin.org. QAMS has been successfully applied for the simultaneous determination of various saponins, including ginsenosides and saikosaponins, using HPLC and UPLC systems nih.govfrontiersin.orgrsc.org. The QAMS method has been shown to provide accurate quantitative results comparable to the external standard method, offering a more cost-effective and convenient approach for the quality control of saponin-containing products researchgate.netfrontiersin.orgrsc.org.

Mechanisms of Action of Saponin Compounds in Biological Systems in Vitro and Animal Models

Cellular and Subcellular Interaction Mechanisms

The biological activity of QS-21 at the cellular level is multifaceted, involving direct interactions with cell membranes and subsequent interference with various cellular functions. These interactions are fundamental to its ability to modulate immune responses.

A key mechanism of action for QS-21 is its ability to interact with cholesterol in cellular membranes, leading to the formation of pores and increased membrane permeability. nih.govfrontiersin.orgbiopharminternational.com This interaction is attributed to the amphiphilic nature of the saponin (B1150181) molecule. The hydrophobic triterpene backbone of QS-21 has a high affinity for membrane cholesterol, while the hydrophilic sugar chains interact with the aqueous environment. This molecular arrangement facilitates the disruption of the lipid bilayer.

The formation of pores in the cell membrane can lead to the leakage of cytosolic contents and, at higher concentrations, can induce cell death. nih.govnih.gov However, at sub-lytic concentrations, this membrane-permeabilizing effect is thought to facilitate the entry of antigens into the cytosol of antigen-presenting cells (APCs). nih.gov This process is crucial for the subsequent presentation of antigens on Major Histocompatibility Complex (MHC) class I molecules, a critical step in the activation of cytotoxic T lymphocytes. The interaction with cholesterol is so significant that co-formulation of QS-21 with cholesterol in liposomes can abrogate its lytic activity, a strategy employed to reduce its toxicity in vaccine formulations. nih.govresearchgate.net

Table 1: Effects of QS-21 on Membrane Permeabilization and Sterol Interaction

| Experimental Model | Observation | Reference |

|---|---|---|

| In vitro human monocyte-derived dendritic cells (moDCs) | QS-21 is endocytosed in a cholesterol-dependent manner and accumulates in lysosomes, causing membrane permeabilization. | bohrium.comnih.govresearchgate.net |

| In vitro mouse macrophages and dendritic cells | Higher concentrations of QS-21 induced cell death, which was rescued by the presence of cholesterol. | nih.govnih.govresearchgate.net |

| General cellular models | Saponins (B1172615) integrate into cell membranes through interaction with cholesterol, resulting in the formation of pores. | biopharminternational.com |

The membrane-destabilizing properties of QS-21 extend to intracellular organelles. Following endocytosis, QS-21 can accumulate in lysosomes and disrupt their membranes. bohrium.comnih.govresearchgate.net This lysosomal destabilization is a critical event that leads to the activation of various cellular pathways. The release of lysosomal contents, such as cathepsins, into the cytosol can trigger inflammatory signaling cascades. bohrium.comresearchgate.net

Specifically, the activation of the Syk kinase, a non-receptor tyrosine kinase, has been shown to be dependent on QS-21-mediated lysosomal destabilization in human dendritic cells. bohrium.comresearchgate.net This activation is a prerequisite for the subsequent production of pro-inflammatory cytokines. Furthermore, the disruption of endosomal membranes by QS-21 is believed to facilitate the escape of co-administered antigens from the endocytic pathway into the cytosol, thereby enhancing their cross-presentation to CD8+ T cells. nih.gov

The cellular stress induced by QS-21, through membrane and organelle permeabilization, triggers a cascade of signal transduction pathways that are central to its immunomodulatory effects. One of the key pathways activated by QS-21 is the NLRP3 inflammasome. nih.govnih.govnih.govresearchgate.net The activation of the NLRP3 inflammasome in macrophages and dendritic cells leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. nih.govnih.govresearchgate.net

Interestingly, while QS-21 alone can induce some level of inflammasome activation, this effect is significantly enhanced when co-administered with a Toll-like receptor 4 (TLR4) agonist like monophosphoryl lipid A (MPLA). nih.govnih.gov The signaling initiated by QS-21 is complex, as studies in NLRP3-deficient mice have shown that the absence of this pathway can, under certain conditions, lead to even higher antigen-specific T cell responses, suggesting that the NLRP3 inflammasome may also play a role in regulating the magnitude of the immune response. nih.govnih.govresearchgate.net

Immunomodulatory Mechanisms

QS-21 is a potent immunomodulator that influences both the innate and adaptive immune systems. Its ability to activate various immune cells and modulate the production of signaling molecules like cytokines is central to its adjuvant activity.

QS-21 has been shown to directly activate several key immune cell populations.

Dendritic Cells (DCs): As professional antigen-presenting cells, DCs are a primary target of QS-21. It directly activates human monocyte-derived dendritic cells, promoting a pro-inflammatory transcriptional program. bohrium.comnih.govresearchgate.net This activation involves cholesterol-dependent endocytosis of QS-21, lysosomal destabilization, and subsequent activation of Syk kinase. bohrium.comresearchgate.net Activated DCs upregulate the expression of co-stimulatory molecules and MHC, enhancing their ability to prime T cell responses.

Macrophages: Similar to DCs, macrophages are activated by QS-21, leading to the production of pro-inflammatory cytokines through the activation of the NLRP3 inflammasome. nih.govnih.govresearchgate.net This activation is crucial for initiating a robust inflammatory response at the site of vaccination.

Natural Killer (NK) Cells: Early studies with Quillaja saponins demonstrated their ability to increase and prolong the activity of natural killer cells. nih.gov NK cells are a component of the innate immune system that can recognize and kill infected or transformed cells. The stimulation of NK cell activity by saponins contributes to the early control of infections and the shaping of the subsequent adaptive immune response.

Table 2: Immunomodulatory Effects of QS-21 on Different Immune Cells

| Immune Cell Type | Observed Effect of QS-21 | Key Mechanism | Reference |

|---|---|---|---|

| Dendritic Cells | Direct activation, maturation, and promotion of a pro-inflammatory transcriptional program. | Cholesterol-dependent endocytosis, lysosomal destabilization, Syk kinase activation. | bohrium.comnih.govresearchgate.net |

| Macrophages | Activation and release of pro-inflammatory cytokines. | NLRP3 inflammasome activation. | nih.govnih.govresearchgate.net |

| Natural Killer (NK) Cells | Increased and prolonged cytotoxic activity. | Direct stimulation. | nih.gov |

A hallmark of QS-21's immunomodulatory activity is its ability to induce the production of a range of proinflammatory cytokines. The specific cytokine profile elicited by QS-21 is critical in directing the nature of the adaptive immune response, particularly the differentiation of T-helper cells into Th1 or Th2 subtypes.

QS-21, often in combination with other adjuvants like MPLA, stimulates macrophages and dendritic cells to secrete IL-1β and IL-18. nih.govnih.govresearchgate.net The production of these cytokines is dependent on the activation of the NLRP3 inflammasome and caspase-1. nih.govnih.gov IL-18 is a potent inducer of interferon-gamma (IFN-γ) production by T cells and NK cells, which is a key cytokine for Th1-mediated immunity. In addition to inflammasome-dependent cytokines, QS-21 also promotes the secretion of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by dendritic cells. bohrium.comresearchgate.net This cytokine milieu created by QS-21 at the site of immunization is instrumental in recruiting and activating other immune cells and in shaping the subsequent T and B cell responses. patsnap.com The ability of QS-21 to induce a balanced Th1 and Th2 response makes it a versatile adjuvant for vaccines against a wide range of pathogens. amaranbiotech.comnih.gov

Enhancement of Immune Response in Vaccine Adjuvant Systems

SaponinTh represents a class of compounds with significant immunostimulatory properties, making them highly effective as adjuvants in vaccine formulations. Their mechanism of action involves the activation and modulation of both innate and adaptive immune systems. Saponins derived from the Quillaja saponaria tree, such as Quil A and its purified fraction QS-21, are the most extensively studied for this purpose. frontiersin.orgcreative-biolabs.com These compounds have a unique capacity to stimulate both a T helper 1 (Th1) type immune response, which is crucial for fighting intracellular pathogens, and the production of cytotoxic T-lymphocytes (CTLs) against external antigens. creative-biolabs.com

The adjuvant effect of this compound is associated with its ability to induce the production of various cytokines. creative-biolabs.com In preclinical models, saponin-based adjuvants have been shown to enhance antigen presentation by activating dendritic cells (DCs). frontiersin.org Formulations such as immunostimulating complexes (ISCOMs) and nanoparticle adjuvants like Matrix-M™, which are composed of saponins, cholesterol, and phospholipids, facilitate a local, transient immune response that recruits and activates immune cells to the draining lymph nodes. nih.gov This action enhances the uptake and presentation of vaccine antigens, leading to a more robust and long-lasting immune response. nih.gov The efficacy of these saponin-based adjuvant systems is demonstrated by their inclusion in licensed human vaccines, such as the Shingrix® vaccine for herpes zoster and the Mosquirix™ malaria vaccine, both of which use the AS01 adjuvant system containing QS-21. frontiersin.org

Table 1: Immunostimulatory Mechanisms of this compound Adjuvants

| Mechanism | Description | Key Saponin Examples |

|---|---|---|

| CTL Induction | Stimulates strong cytotoxic CD8+ lymphocyte responses, essential for eliminating virus-infected cells and tumor cells. | QS-21 |

| Th1/Th2 Response | Induces a balanced Th1/Th2 immune response, enhancing both cell-mediated and humoral immunity. nih.gov | QS-21 |

| Dendritic Cell Activation | Promotes the maturation and activation of dendritic cells, leading to more effective antigen presentation to T cells. frontiersin.org | Quil A, QS-21 |

| Cytokine Production | Triggers the release of various cytokines that help shape and amplify the adaptive immune response. creative-biolabs.com | Quillaja Saponins |

Antitumor Mechanisms in Preclinical Models

This compound compounds exhibit a range of antitumor activities in preclinical studies, targeting cancer cells through multiple mechanisms including the induction of programmed cell death, inhibition of proliferation and angiogenesis, and modulation of critical cellular signaling pathways.

Induction of Apoptosis (Programmed Cell Death)

A primary antitumor mechanism of this compound is the induction of apoptosis. Saponins can trigger programmed cell death in various tumor cells, often through interactions with the cell membrane. nih.gov For instance, certain ginsenosides (B1230088) like Rh2 have been found to modulate cell membrane cholesterol levels and induce the internalization of lipid rafts, which leads to the inactivation of survival proteins like Akt and ultimately triggers apoptosis. nih.gov Other saponins, such as Polyphyllin D, a steroidal saponin, have been shown to induce apoptosis in cancer cell lines. nih.gov The cytotoxic effects of many saponins are attributed to their ability to interact with membrane lipids, particularly cholesterol, disrupting membrane integrity and initiating the apoptotic cascade. nih.gov

Inhibition of Tumor Cell Proliferation

This compound compounds effectively inhibit the proliferation of tumor cells by inducing cell cycle arrest. nih.gov This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.gov For example, Polyphyllin D has been demonstrated to cause G2/M phase arrest in liver cancer cells by disrupting the biosynthesis of cholesterol, a critical component for cell division. nih.gov By interfering with the progression of the cell cycle, this compound prevents cancer cells from dividing and growing, thus limiting tumor expansion. nih.gov

Suppression of Angiogenesis